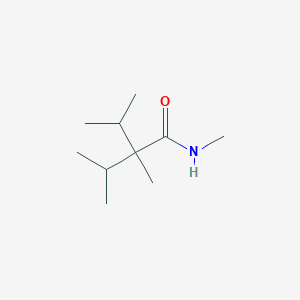
2-Isopropyl-N,2,3-trimethylbutanamide
Vue d'ensemble
Description
2-Isopropyl-N,2,3-trimethylbutyramide is a nearly odorless white crystalline powder . It is widely used as a coolant in medicinal preparations, oral care products, foodstuffs, cosmetics, and confectionery products .
Synthesis Analysis
This compound is an artificial synthesis cooling agent. It can be synthesized by the Ritter reaction of 2,2-diisopropylpropionitrile (DIPPN) with methanol in the presence of acid .Molecular Structure Analysis
The molecular formula of 2-Isopropyl-N,2,3-trimethylbutyramide is C10H21NO . Its molecular weight is 171.28 g/mol .Physical And Chemical Properties Analysis
2-Isopropyl-N,2,3-trimethylbutyramide has a melting point of 58-61 °C and a boiling point of 83-85° at 0.35mm pressure . Its density is approximately 0.9419, and it has a vapor pressure of 0.3-0.32Pa at 25℃ . The compound is a solid and is white to almost white in color .Applications De Recherche Scientifique
Food and Beverage Industry
Summary of Application
The compound is used as a physiological coolant in foods and beverages . It provides a cooling sensation, enhancing the taste and experience of the products.
Methods of Application
The compound is added to the food or beverage during the manufacturing process. The exact quantity and method of addition would depend on the specific product and desired effect.
Results or Outcomes
The addition of this compound to foods and beverages results in a cooling sensation when consumed. This can enhance the flavor profile and overall sensory experience of the product.
Tobacco Products
Summary of Application
This compound is used in tobacco products . It likely contributes to the flavor and sensory experience of these products.
Methods of Application
The compound is incorporated into the tobacco during the manufacturing process. The exact method and quantity would depend on the specific product and desired sensory effects.
Results or Outcomes
The use of this compound in tobacco products can enhance the flavor and overall sensory experience for the user.
Cosmetics and Toiletries
Summary of Application
The compound is used in cosmetics and toiletries . It likely contributes to the sensory experience of these products.
Methods of Application
The compound is added during the manufacturing process of these products. The exact method and quantity would depend on the specific product and desired sensory effects.
Results or Outcomes
The use of this compound in cosmetics and toiletries can enhance the sensory experience for the user, providing a cooling sensation.
Electronic Cigarette Liquid
Summary of Application
This compound is used as a flavoring compound in electronic cigarette liquid .
Methods of Application
The compound is added to the liquid used in electronic cigarettes. The exact quantity and method of addition would depend on the specific product and desired flavor profile.
Results or Outcomes
The addition of this compound to electronic cigarette liquid can enhance the flavor and overall sensory experience for the user.
Personal Care Products
Summary of Application
This compound is used as a general flavoring and fragrance ingredient in personal care products, including cosmetics, shampoos, perfumes, soaps, lotions, toothpastes, etc .
Results or Outcomes
The use of this compound in personal care products can enhance the sensory experience for the user, providing a cooling sensation.
Process Simulators
Summary of Application
This compound is used in thermophysical property datafile for process simulators, such as Aspen Plus .
Methods of Application
The compound’s properties are used in the simulation of processes in industries like chemical, petroleum, and others. The exact method would depend on the specific simulator and the process being modeled.
Results or Outcomes
The use of this compound in process simulators can help in the accurate modeling of processes, leading to better process design and optimization.
Free Radicals
Summary of Application
This compound is used in the study of free radicals .
Methods of Application
The compound’s properties are used in the study of free radicals, which are important in many chemical reactions, including combustion and oxidation processes .
Results or Outcomes
The use of this compound in the study of free radicals can help in understanding these reactions better, leading to improved process design and optimization .
Quantum Tools for IR Spectra Interpretation
Summary of Application
This compound is used in quantum tools for IR spectra interpretation .
Methods of Application
The compound’s properties are used in the interpretation of IR spectra, which is important in the study of molecular structures .
Results or Outcomes
The use of this compound in quantum tools for IR spectra interpretation can help in the accurate interpretation of IR spectra, leading to a better understanding of molecular structures .
Safety And Hazards
Propriétés
IUPAC Name |
N,2,3-trimethyl-2-propan-2-ylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-7(2)10(5,8(3)4)9(12)11-6/h7-8H,1-6H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAXQWRDVUOOGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C(C)C)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40199124 | |
| Record name | Trimethyl isopropyl butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, White crystalline solid; Cool minty aroma | |
| Record name | N,2,3-Trimethyl-2-(1-methylethyl)butanamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036195 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2-Isopropyl-N,2,3-trimethylbutyramide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1584/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
233.00 to 234.00 °C. @ 760.00 mm Hg | |
| Record name | N,2,3-Trimethyl-2-(1-methylethyl)butanamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036195 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water and fats; Soluble in diethyl ether, and hydrocarbons, Soluble (in ethanol) | |
| Record name | 2-Isopropyl-N,2,3-trimethylbutyramide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1584/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2-Isopropyl-N,2,3-trimethylbutanamide | |
CAS RN |
51115-67-4 | |
| Record name | N,2,3-Trimethyl-2-isopropylbutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51115-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethyl isopropyl butanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051115674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanamide, N,2,3-trimethyl-2-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trimethyl isopropyl butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-isopropyl-N,2,3-trimethylbutyramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.778 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL DIISOPROPYL PROPIONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QOP5A9489 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N,2,3-Trimethyl-2-(1-methylethyl)butanamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036195 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
56 - 64 °C | |
| Record name | N,2,3-Trimethyl-2-(1-methylethyl)butanamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036195 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[Chloro(dideuterio)methyl]-4-fluorobenzene](/img/structure/B36288.png)








